molecular formula C18H15F3N4O3 B10833971 3-Oxa-8-azabicyclo[3.2.1]oct-8-yl(8-(1,3-oxazol-5-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanone

3-Oxa-8-azabicyclo[3.2.1]oct-8-yl(8-(1,3-oxazol-5-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanone

Cat. No.: B10833971
M. Wt: 392.3 g/mol
InChI Key: OANZLTUUAVMTHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “PMID25514969-Compound-Figure2-4” involves several steps. One method includes the alkylation of 2-methylquinoline derivatives. For example, 2-methylquinoline can be reacted with acetic acid, silver nitrate, and Selectfluor in an aqueous solution at 80°C for 8 hours. The product is then extracted with ethyl acetate and purified using column chromatography .

Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: “PMID25514969-Compound-Figure2-4” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

“PMID25514969-Compound-Figure2-4” has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of “PMID25514969-Compound-Figure2-4” involves its interaction with cholesterol 24-hydroxylase (CYP46A1). By inhibiting this enzyme, the compound reduces the conversion of cholesterol to 24S-hydroxycholesterol, thereby modulating cholesterol levels in the brain. This action is believed to have therapeutic potential in neurodegenerative diseases .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds also inhibit cholesterol 24-hydroxylase and have similar therapeutic applications.

    Quinoline Derivatives: These compounds share structural similarities and are studied for their biological activities.

Uniqueness: “PMID25514969-Compound-Figure2-4” is unique due to its specific interaction with cholesterol 24-hydroxylase and its potential therapeutic applications in neurodegenerative diseases. Its distinct chemical structure and mechanism of action set it apart from other similar compounds .

Properties

Molecular Formula

C18H15F3N4O3

Molecular Weight

392.3 g/mol

IUPAC Name

3-oxa-8-azabicyclo[3.2.1]octan-8-yl-[8-(1,3-oxazol-5-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanone

InChI

InChI=1S/C18H15F3N4O3/c19-18(20,21)10-3-13(15-5-22-9-28-15)16-23-4-14(24(16)6-10)17(26)25-11-1-2-12(25)8-27-7-11/h3-6,9,11-12H,1-2,7-8H2

InChI Key

OANZLTUUAVMTHM-UHFFFAOYSA-N

Canonical SMILES

C1CC2COCC1N2C(=O)C3=CN=C4N3C=C(C=C4C5=CN=CO5)C(F)(F)F

Origin of Product

United States

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